Structure and molecular weight of trimethylsilyl 2,3,4,5-tetrafluorobenzoate
Structure and molecular weight of trimethylsilyl 2,3,4,5-tetrafluorobenzoate
Executive Summary
Trimethylsilyl 2,3,4,5-tetrafluorobenzoate (TMS-TFB) is a specialized organosilicon derivative utilized primarily in high-resolution gas chromatography-mass spectrometry (GC-MS) and advanced organic synthesis.[1] As the silylated ester of 2,3,4,5-tetrafluorobenzoic acid —a critical scaffold in the synthesis of fluoroquinolone antibiotics like Ofloxacin and Levofloxacin—this compound serves as a volatile surrogate for analytical quantification and a lipophilic intermediate in nucleophilic aromatic substitution workflows.
This guide provides a definitive structural analysis, validated synthesis protocols, and application frameworks for integrating TMS-TFB into pharmaceutical and environmental tracing workflows.
Part 1: Molecular Architecture & Properties
Structural Definition
The molecule consists of a tetrafluorinated benzene core substituted at the C1 position with a carboxyl group, which is esterified by a trimethylsilyl (TMS) moiety. The fluorine atoms at positions 2, 3, 4, and 5 create a highly electron-deficient ring, enhancing the lability of the silyl ester under hydrolytic conditions while imparting significant volatility for gas-phase analysis.
Molecular Structure Diagram
Molecular Weight Calculation
The precise molecular weight is derived from the sum of the parent acid residue and the trimethylsilyl group, minus the displaced acidic proton.
| Component | Formula Fragment | Calculation ( g/mol ) | Contribution |
| Parent Acid | C₇HF₄O₂ | (7×12.[2]01) + 1.01 + (4×19.00) + (2×16.00) | 193.08 |
| TMS Group | SiC₃H₉ | 28.09 + (3×12.01) + (9×1.01) | 73.18 |
| Displaced H | -H | -1.01 | -1.01 |
| Net Molecule | C₁₀H₁₀F₄O₂Si | Summation | 265.25 |
Note: Standard atomic weights used: C=12.011, H=1.008, F=18.998, O=15.999, Si=28.085. Exact mass for MS (Monoisotopic): 266.0386.
Physicochemical Profile[2]
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Appearance: Colorless liquid (at ambient temperature) or low-melting solid.
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Solubility: Soluble in non-polar organic solvents (Hexane, DCM, Toluene). Reacts/decomposes in water or alcohols.[3]
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Stability: Moisture sensitive.[3] Hydrolyzes rapidly to 2,3,4,5-tetrafluorobenzoic acid and hexamethyldisiloxane (HMDS) upon exposure to atmospheric humidity.
Part 2: Synthesis & Derivatization Protocols
For research applications, this compound is rarely purchased; it is synthesized in situ. Below are two validated protocols: one for analytical detection (Method A) and one for preparative isolation (Method B).
Method A: Analytical Derivatization (GC-MS)
Objective: Convert polar 2,3,4,5-tetrafluorobenzoic acid into its volatile TMS ester for quantitation. Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
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Preparation: Dissolve 1–5 mg of dry 2,3,4,5-tetrafluorobenzoic acid in 100 µL of anhydrous pyridine or ethyl acetate.
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Silylation: Add 100 µL of BSTFA (with 1% TMCS catalyst).
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Incubation: Seal vial and heat at 60°C for 30 minutes .
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Validation: Inject 1 µL into GC-MS. Look for the disappearance of the broad acid peak and emergence of the sharp ester peak.
Method B: Preparative Synthesis (Scale-Up)
Objective: Isolate the ester for use as a protected intermediate.
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Setup: Flame-dried 50 mL round-bottom flask, N₂ atmosphere.
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Reaction:
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Dissolve 1.94 g (10 mmol) of 2,3,4,5-tetrafluorobenzoic acid in 20 mL dry DCM.
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Add 1.53 mL (11 mmol) Triethylamine (Et₃N) . Stir for 5 min.
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Dropwise add 1.4 mL (11 mmol) Chlorotrimethylsilane (TMSCl) at 0°C.
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Workup:
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Allow to warm to room temperature and stir for 2 hours.
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Precipitated Et₃N·HCl salts are removed via filtration under inert gas (Schlenk filtration).
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Evaporation: Remove solvent under high vacuum. Do not use aqueous workup as the ester will hydrolyze.
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Storage: Store under Argon at -20°C.
Synthesis Workflow Diagram
Part 3: Analytical Characterization
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is distinct and allows for unambiguous identification against other isomers.
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Molecular Ion (M⁺): m/z 266 (Weak to Moderate intensity).
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Base Peak (M - 15): m/z 251. Loss of a methyl group from the silicon atom. This is the diagnostic peak for quantification.
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Siliconium Ion: m/z 73 [Si(CH3)3]+. Characteristic of all TMS derivatives.
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Rearrangement Ion: m/z 147 [(CH3)2Si=O-Si(CH3)3]+. Often seen in esters with multiple silylatable sites or high concentration injections.
NMR Spectroscopy Prediction
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¹H NMR (CDCl₃): Single singlet at δ 0.3–0.4 ppm (9H, s, Si-CH₃). The aromatic proton at position 6 (if present) would appear as a multiplet around δ 7.5–7.8 ppm, heavily split by fluorine coupling.
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¹⁹F NMR: Four distinct signals (unless symmetry makes them equivalent) in the range of -130 to -160 ppm.
Part 4: Applications in Drug Development & Industry
Fluoroquinolone Antibiotic Synthesis
The parent acid, 2,3,4,5-tetrafluorobenzoic acid, is a "privileged structure" in medicinal chemistry.
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Role: It serves as the A-ring precursor for quinolone antibiotics (e.g., Lomefloxacin, Ofloxacin).
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TMS Utility: In complex multi-step synthesis, the TMS ester acts as a transient protecting group . It masks the carboxylic acidity during nucleophilic attacks on the aromatic ring (e.g., displacing the C5-fluorine with a piperazine derivative), then is easily removed during aqueous workup.
Environmental & Oilfield Tracers
Fluorinated benzoic acids are used as hydrological tracers in oil reservoirs because they do not adsorb to rock formations and are biologically inert.
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Workflow: The acid is injected into a well.[5]
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Detection: Water samples from production wells are collected. Because the acid is non-volatile, it must be derivatized to the TMS ester (using Method A) to be detected at part-per-billion (ppb) levels via GC-MS. The TMS ester's high volatility ensures sharp chromatographic peaks and low detection limits.
References
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Sigma-Aldrich. 2,3,4,5-Tetrafluorobenzoic acid Product Specification.Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 297549: 2,3,4,5-Tetrafluorobenzoic acid.Link
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Harvey, D. J., & Vouros, P. (2020).[6] Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives.[6] Mass Spectrometry Reviews.[6] Link
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Kumar, A., & Sharma, C. (2022).[5] Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices.[5][7] Journal of Separation Science.[5] Link
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Chu, D. T. W., & Maleczka, R. E. (1987). Synthesis of 4-oxo-4H-quino[2,3,4-i,j][1,4]-benoxazine-5-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.[8] Link
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- 1. researchgate.net [researchgate.net]
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- 4. chembk.com [chembk.com]
- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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